molecular formula C17H24N2O2 B5546496 5-oxo-1-phenyl-N,N-di(propan-2-yl)pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N,N-di(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B5546496
M. Wt: 288.4 g/mol
InChI Key: SNBZINYNRFAMQQ-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N,N-di(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is characterized by the presence of a phenyl group, two isopropyl groups, and a pyrrolidine ring with a ketone and carboxamide functional group.

Preparation Methods

The synthesis of 5-oxo-1-phenyl-N,N-di(propan-2-yl)pyrrolidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of a substituted pyrrolidine with an appropriate phenyl derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of the compound.

Chemical Reactions Analysis

5-oxo-1-phenyl-N,N-di(propan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the carboxamide group to an amine.

    Substitution: Substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidine ring, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-oxo-1-phenyl-N,N-di(propan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities .

In the pharmaceutical industry, this compound is explored for its potential as a drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N,N-di(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes or proteins. In anti-inflammatory research, it may modulate the activity of inflammatory mediators, reducing inflammation and associated symptoms.

Comparison with Similar Compounds

5-oxo-1-phenyl-N,N-di(propan-2-yl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives to highlight its uniqueness. Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.

    Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    Pyrrolidine-2,5-diones: Studied for their potential as anticonvulsant and anti-inflammatory agents.

    Prolinol: Used as a chiral building block in asymmetric synthesis.

The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-oxo-1-phenyl-N,N-di(propan-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(2)19(13(3)4)17(21)14-10-16(20)18(11-14)15-8-6-5-7-9-15/h5-9,12-14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBZINYNRFAMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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